molecular formula C14H19NO4 B8656335 Diethyl 2-(benzylamino)malonate

Diethyl 2-(benzylamino)malonate

Cat. No.: B8656335
M. Wt: 265.30 g/mol
InChI Key: HVHMRTNBJYCLFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl 2-(benzylamino)malonate is an organic compound that belongs to the class of malonic esters It is characterized by the presence of a benzylamino group attached to the central carbon of the propanedioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 2-(benzylamino)malonate can be synthesized through the alkylation of diethyl propanedioate (diethyl malonate) with benzylamine. The reaction typically involves the formation of an enolate ion from diethyl propanedioate using a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with benzylamine to form the desired product .

Industrial Production Methods

In an industrial setting, the synthesis of diethyl 2-(benzylamino)propanedioate may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2-(benzylamino)malonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Sodium ethoxide, potassium tert-butoxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Ethanol, methanol, water.

Major Products

    Substituted Malonic Esters: Formed through alkylation reactions.

    Carboxylic Acids: Resulting from hydrolysis and decarboxylation reactions.

Scientific Research Applications

Diethyl 2-(benzylamino)malonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 2-(benzylamino)propanedioate involves its interaction with biological molecules through its functional groups. The benzylamino group can form hydrogen bonds and participate in nucleophilic attacks, while the ester groups can undergo hydrolysis to release active carboxylic acids. These interactions can modulate biological pathways and molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Diethyl propanedioate (Diethyl malonate): A precursor in the synthesis of diethyl 2-(benzylamino)propanedioate.

    Ethyl acetoacetate: Another malonic ester with similar reactivity but different functional groups.

    Methyl 2-(benzylamino)propanedioate: A methyl ester analog with similar properties.

Uniqueness

Diethyl 2-(benzylamino)malonate is unique due to the presence of the benzylamino group, which imparts distinct reactivity and potential biological activity compared to other malonic esters .

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

diethyl 2-(benzylamino)propanedioate

InChI

InChI=1S/C14H19NO4/c1-3-18-13(16)12(14(17)19-4-2)15-10-11-8-6-5-7-9-11/h5-9,12,15H,3-4,10H2,1-2H3

InChI Key

HVHMRTNBJYCLFK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)NCC1=CC=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Benzylamine (18.3 g) and diethyl bromomalonate (20.3 g) were dissolved in dry benzene (100 ml), and the mixture was heated under reflux for 14 hours with stirring. The precipitated salt was removed by filtration from the reaction mixture. The filtrate was washed with dilute hydrochloric acid to remove the unreacted benzylamine. The benzene layer was washed with water three times, and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography using hexane/ethyl acetate (4:1) as an eluent to give 4.7 g (yield 21%) of diethyl benzylaminomalonate having the following NMR data.
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